3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Overview
Description
3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a pyrimidoquinoline core structure makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored due to its high yield, short reaction times, and compliance with green chemistry protocols.
Industrial Production Methods
Industrial production of this compound may involve scaling up the multi-component reaction process. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitumor activity and has been studied for its effectiveness against various cancer cell lines.
Biological Research: It is used in studies related to DNA-binding affinity and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to DNA, thereby interfering with DNA replication and transcription processes . This binding affinity contributes to its antitumor activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde.
Pyrimidoquinoline Derivatives: Compounds like pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones.
Uniqueness
3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyrimidoquinoline moieties. This combination enhances its biological activity and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-11-21-18-16(17(24)14-5-3-4-6-15(14)22(18)2)19(25)23(11)13-9-7-12(20)8-10-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJKBVMOYZKEKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327014 | |
Record name | 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899385-53-6 | |
Record name | 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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